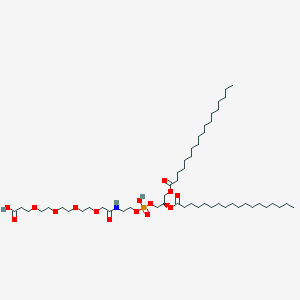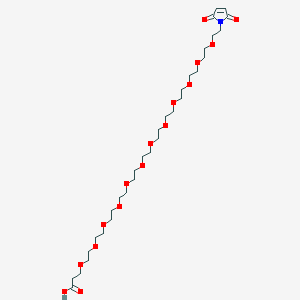
Mal-PEG12-alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mal-PEG12-alcohol is a polyethylene glycol (PEG)-based linker that contains a maleimide group and a hydroxyl group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, making it a versatile tool in various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
Mal-PEG12-alcohol is synthesized through a series of chemical reactions that involve the functionalization of polyethylene glycol with maleimide and hydroxyl groups. The general synthetic route includes the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as tosyl chloride, to introduce a leaving group.
Introduction of Maleimide Group: The activated PEG is then reacted with maleimide to introduce the maleimide functional group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:
Bulk Activation: Large quantities of polyethylene glycol are activated in bulk reactors.
Continuous Flow Synthesis: The activated PEG is continuously fed into reactors where it reacts with maleimide and hydroxylating agents.
Purification: The product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels
化学反应分析
Types of Reactions
Mal-PEG12-alcohol undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Esterification: The hydroxyl group can react with carboxylic acids to form esters
Common Reagents and Conditions
Substitution: Thiol-containing compounds under mild conditions (pH 7-8).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Esterification: Carboxylic acids in the presence of acid catalysts
Major Products
Thioether Bonds: Formed from substitution reactions with thiols.
Aldehydes and Carboxylic Acids: Products of oxidation reactions.
科学研究应用
Mal-PEG12-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of protein interactions and functions.
Medicine: Integral in the development of PROTACs for targeted protein degradation, which has therapeutic potential in treating diseases such as cancer.
Industry: Employed in the formulation of drug delivery systems and bioconjugation techniques
作用机制
Mal-PEG12-alcohol exerts its effects through the formation of stable covalent bonds between its maleimide group and thiol groups on target proteins. This covalent bonding facilitates the conjugation of biomolecules, enabling the selective degradation of target proteins via the ubiquitin-proteasome system. The PEG spacer enhances solubility and biocompatibility, making it an effective linker in various biochemical applications .
相似化合物的比较
Similar Compounds
Mal-PEG4-alcohol: A shorter PEG linker with similar functional groups.
Mal-PEG8-alcohol: An intermediate-length PEG linker.
Mal-PEG24-alcohol: A longer PEG linker with increased solubility .
Uniqueness
Mal-PEG12-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly effective in applications requiring both high solubility and efficient conjugation .
属性
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO14/c30-4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29-27(31)1-2-28(29)32/h1-2,30H,3-26H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRALOLFSTKRCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8106353.png)

![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)










![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)
